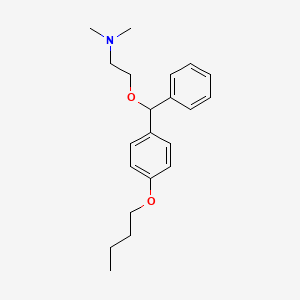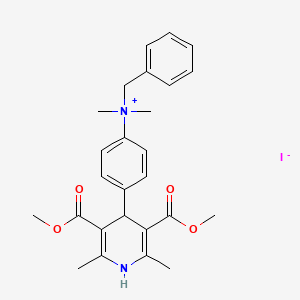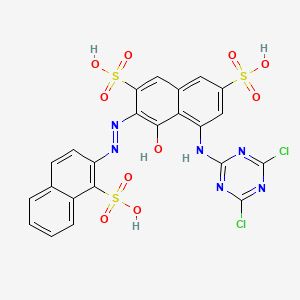
5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((1-sulpho-2-naphthyl)azo)naphthalene-2,7-disulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((1-sulpho-2-naphthyl)azo)naphthalene-2,7-disulphonic acid” is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various industries, including textiles, paper, and leather.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((1-sulpho-2-naphthyl)azo)naphthalene-2,7-disulphonic acid” typically involves the following steps:
Diazotization: The process begins with the diazotization of 1-amino-2-naphthol-4,6-disulphonic acid using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4,6-dichloro-1,3,5-triazine in an alkaline medium to form the azo compound.
Sulfonation: The final step involves the sulfonation of the azo compound to introduce the sulpho groups, enhancing its solubility and dyeing properties.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process may also involve purification steps such as filtration, crystallization, and drying.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can result in the formation of amines.
Substitution: The compound can participate in substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Various quinones and other oxidized derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Derivatives with substituted groups on the triazine ring.
Applications De Recherche Scientifique
Chemistry
Dye Chemistry: Used as a model compound for studying the properties and behavior of azo dyes.
Analytical Chemistry: Employed in various analytical techniques for the detection and quantification of different substances.
Biology
Biological Staining: Utilized in staining techniques for microscopy to highlight specific structures in biological tissues.
Medicine
Drug Development:
Industry
Textile Industry: Widely used as a dye for coloring fabrics.
Paper Industry: Applied in the dyeing of paper products.
Leather Industry: Used in the dyeing and finishing of leather goods.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can interact with various substrates. The molecular targets and pathways involved include:
Binding to Proteins: The azo group can form complexes with proteins, affecting their function.
Interaction with Nucleic Acids: The compound can intercalate with DNA, influencing gene expression and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Orange: Another azo dye with similar structural features.
Congo Red: A well-known azo dye used in various applications.
Direct Blue 1: A structurally related compound with similar dyeing properties.
Uniqueness
“5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((1-sulpho-2-naphthyl)azo)naphthalene-2,7-disulphonic acid” is unique due to its specific combination of functional groups, which confer distinct properties such as high solubility, strong binding affinity, and vivid coloration.
Propriétés
Numéro CAS |
25926-16-3 |
|---|---|
Formule moléculaire |
C23H14Cl2N6O10S3 |
Poids moléculaire |
701.5 g/mol |
Nom IUPAC |
5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C23H14Cl2N6O10S3/c24-21-27-22(25)29-23(28-21)26-15-9-12(42(33,34)35)7-11-8-16(43(36,37)38)18(19(32)17(11)15)31-30-14-6-5-10-3-1-2-4-13(10)20(14)44(39,40)41/h1-9,32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,26,27,28,29) |
Clé InChI |
OOLXNSHBCINPEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)NC5=NC(=NC(=N5)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


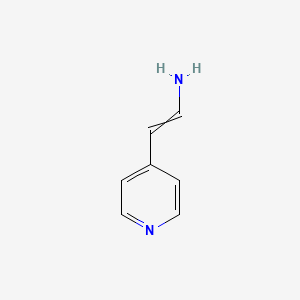
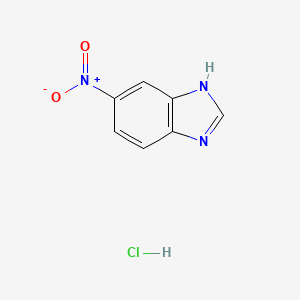
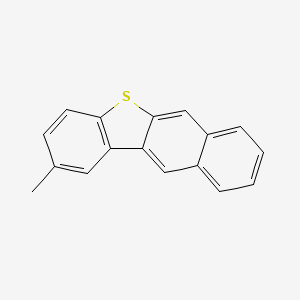
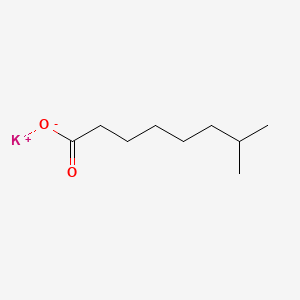
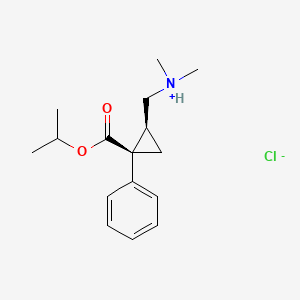
![7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B13781856.png)

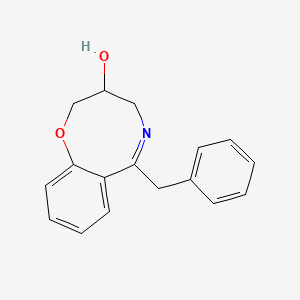



![1-[4-[(4-nitrophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781889.png)
